6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane
Description
6-(4-Methoxyphenyl)-6,9-diazaspiro[45]decane is a synthetic organic compound characterized by a spirocyclic structure
Properties
Molecular Formula |
C15H22N2O |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-6,9-diazaspiro[4.5]decane |
InChI |
InChI=1S/C15H22N2O/c1-18-14-6-4-13(5-7-14)17-11-10-16-12-15(17)8-2-3-9-15/h4-7,16H,2-3,8-12H2,1H3 |
InChI Key |
KNUUTQGNHIMDOK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCNCC23CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane typically involves the reaction of 4-methoxyphenyl derivatives with diazaspirodecane precursors. One common method includes the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles . The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogenating agents or nucleophiles under controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticonvulsant Activity
Research has demonstrated that 6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane exhibits anticonvulsant properties. In a study assessing various derivatives, this compound showed a significant reduction in seizure activity in animal models. Specifically, it was found to be more potent than traditional anticonvulsants like Phenobarbital and Ethosuximide, with an ED50 value of 0.0043 mmol/kg in the maximal electroshock seizure (MES) test . This potency suggests potential for development as a new class of anticonvulsant medications.
Analgesic and Anti-inflammatory Properties
In addition to its anticonvulsant effects, the compound has been evaluated for analgesic and anti-inflammatory activities. A study investigated its efficacy using various pain models in mice, revealing significant inhibition of acetic acid-induced writhing and carrageenan-induced paw edema . The results indicated that the compound could serve as a promising candidate for pain management therapies.
Case Study 1: Anticonvulsant Efficacy
A detailed investigation into the anticonvulsant profiles of several derivatives of this compound highlighted its superior efficacy compared to established treatments. The study utilized both the pentylenetetrazole (PTZ) and MES models to evaluate seizure control, confirming that this compound could be a valuable addition to existing therapies for epilepsy management .
Case Study 2: Analgesic Activity
Another study focused on the analgesic potential of this compound through behavioral assays in rodent models. The findings demonstrated that it significantly reduced pain responses without causing notable motor impairments at therapeutic doses, indicating a favorable safety profile for potential clinical use .
Summary Table of Applications
| Application Area | Specific Use Cases | Observations |
|---|---|---|
| Medicinal Chemistry | Anticonvulsant agent | ED50 = 0.0043 mmol/kg (more potent than Phenobarbital) |
| Analgesic and anti-inflammatory agent | Significant pain relief observed | |
| Research Tool | Chemical probes for biological studies | Useful in studying neurotransmitter interactions |
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6,10-Dioxaspiro[4.5]decane: Shares a similar spirocyclic structure but differs in functional groups.
8-oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with different substituents and properties
Uniqueness
6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane is unique due to its specific combination of a spirocyclic core with a 4-methoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biological Activity
6-(4-Methoxyphenyl)-6,9-diazaspiro[4.5]decane is a synthetic compound notable for its unique spirocyclic structure, which includes two nitrogen atoms in its bicyclic framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the treatment of neurological disorders.
Chemical Structure and Synthesis
The structural formula of this compound is characterized by a methoxy group attached to a phenyl ring, enhancing its chemical properties and biological interactions. The synthesis typically involves several steps, including the use of oxidizing and reducing agents under controlled conditions to achieve the desired molecular configuration.
Biological Activity Overview
Research indicates that this compound exhibits significant anticonvulsant properties. Its mechanism of action is believed to involve modulation of neurotransmitter systems, particularly through interactions with various receptors in the central nervous system (CNS). This compound shows promise for treating conditions such as epilepsy by potentially reducing seizure activity.
Anticonvulsant Efficacy
In studies evaluating its anticonvulsant activity, this compound demonstrated an effective dose (ED50) significantly lower than that of standard anticonvulsants like Phenobarbital and Ethosuximide. For instance, it exhibited an ED50 of in the maximal electroshock (MES) test, indicating a potency approximately 14 times greater than Phenobarbital (ED50 = ) and 214 times greater than Ethosuximide (ED50 = ) .
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Neurotransmitter Modulation : The compound interacts with neurotransmitter receptors, possibly enhancing inhibitory neurotransmission.
- Ion Channel Interaction : It may affect ion channel activity, particularly those involved in neuronal excitability.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 9-Methyl-6,9-diazaspiro[4.5]decane | Methyl group at the 9-position | Moderate anticonvulsant activity |
| 8-Methyl-6,9-diazaspiro[4.5]decane-7,10-dione | Additional carbonyl groups | Increased reactivity but lower activity |
| 2-Isopropyl-6-oxa-2,9-diazaspiro[4.5]decane | Oxygen atom in spiro framework | Varies; less potent than methoxy-substituted versions |
The presence of the methoxyphenyl group in this compound enhances its biological activity compared to others lacking such substituents.
Case Studies and Research Findings
Several studies have focused on the anticonvulsant properties of this compound:
- Study on Anticonvulsant Activity : In a controlled experiment involving adult male Swiss albino mice, compounds similar to this compound were tested for their ability to inhibit acetic acid-induced writhing and carrageenan-induced paw edema. The results indicated significant analgesic and anti-inflammatory effects alongside anticonvulsant activity .
- Neurotoxicity Assessment : In neurotoxicity screening, it was noted that even at maximum administered doses, the compound did not exhibit minimal motor impairment, suggesting a favorable safety profile for further development in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
